molecular formula C9H10ClNO3S B1309415 4-Dimethylsulfamoyl-benzoyl chloride CAS No. 29171-70-8

4-Dimethylsulfamoyl-benzoyl chloride

Cat. No. B1309415
CAS RN: 29171-70-8
M. Wt: 247.7 g/mol
InChI Key: DSQVYIHTCRCCPC-UHFFFAOYSA-N
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Description

4-Dimethylsulfamoyl-benzoyl chloride is a chemical compound that is related to sulfonyl chlorides, a group known for their reactivity and use in various chemical reactions. While the provided papers do not directly discuss 4-dimethylsulfamoyl-benzoyl chloride, they do provide insights into the behavior of similar compounds. For instance, the hydrolysis of 4-aminobenzenesulfonyl chloride and N,N-dimethylaminobenzenesulfonyl chloride shows unique reactivity profiles that are independent of pH, suggesting that similar compounds may exhibit distinctive reactivity under various conditions .

Synthesis Analysis

The synthesis of related compounds, such as N,N-dimethylaminobenzenesulfonyl chloride, involves reactions that are likely to be relevant to the synthesis of 4-dimethylsulfamoyl-benzoyl chloride. The hydrolysis of these compounds is characterized by a dissociative mechanism, where the amino group may act as an internal nucleophile. This suggests that the synthesis of 4-dimethylsulfamoyl-benzoyl chloride could involve similar internal nucleophilic assistance .

Molecular Structure Analysis

Although the molecular structure of 4-dimethylsulfamoyl-benzoyl chloride is not directly discussed, the structure of related compounds can provide insights. The presence of the dimethylamino group in the related compounds affects their reactivity and could influence the molecular structure and stability of 4-dimethylsulfamoyl-benzoyl chloride. The electronic effects of the substituents on the benzene ring are crucial in determining the reactivity and molecular conformation .

Chemical Reactions Analysis

The chemical reactions of sulfonyl chlorides are diverse and can be complex. The hydrolysis of 4-aminobenzenesulfonyl chloride, for example, shows a pH-independent reactivity profile, which is unusual and indicates a specific reaction mechanism. Similarly, the reaction of 1-benzoyloxy-4-[4-(dimethylamino)styryl]pyridinium tetrafluoborate with trimethylbenzylammonium chloride in acetonitrile results in the formation of an ion pair and a subsequent slow decomposition to the σ adduct, which is rate-determining . These findings suggest that 4-dimethylsulfamoyl-benzoyl chloride may also participate in complex reactions leading to the formation of stable intermediates.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-dimethylsulfamoyl-benzoyl chloride can be inferred from the behavior of similar compounds. The stability of the ion pairs formed during the reactions and the rate-determining steps in their decomposition provide information on the kinetic and thermodynamic properties of these compounds. The equilibrium constants determined for the formation of ions from the ionogens in the study suggest that 4-dimethylsulfamoyl-benzoyl chloride could have similar properties in terms of reactivity and stability in various solvents .

Scientific Research Applications

1. Synthesis and Chemical Reactions

4-Dimethylsulfamoyl-benzoyl chloride has been employed in various chemical synthesis processes. For instance, it has been used in the formation and isolation of N-benzoyl-4-(dimethylamino)pyridinium chloride, which can be applied directly for the benzoylation of secondary and tertiary alcohols (Wolfe, 1997). Additionally, this chemical plays a role in the synthesis of benzyl 4-hydroxy benzoate under specific conditions like microwave irradiation (Ding Man-hua, 2005).

2. Catalytic and Kinetic Studies

Studies have also explored the catalytic and kinetic properties of reactions involving 4-Dimethylsulfamoyl-benzoyl chloride. For example, research has been conducted on the reaction kinetics of benzoyl chloride with various substrates, providing insights into reaction mechanisms and rates (Maw‐Ling Wang, C. Ou, Jing-Jer Jwo, 2000). Additionally, the compound has been studied for its role in equilibrium constants and heats of formation in chemical reactions (J. Guthrie, D. Pike, Yiu-chung. Lee, 1992).

3. Material Science and Engineering

In the field of material science and engineering, 4-Dimethylsulfamoyl-benzoyl chloride has been used in studies related to corrosion inhibition and metal surface treatments. Research has investigated its derivatives' effectiveness in protecting metals like steel in acidic solutions (M. Chafiq et al., 2020).

4. Organic and Medicinal Chemistry Applications

In organic and medicinal chemistry, the compound has been part of the synthesis of various derivatives and compounds with potential biological activities. For example, studies have been conducted on the synthesis and biological screening of N-dimethylphenyl substituted derivatives (Aziz‐ur‐Rehman et al., 2014).

5. Environmental Chemistry

Environmental chemistry applications of 4-Dimethylsulfamoyl-benzoyl chloride include its use in green and environmentally friendly chemical processes. It has been involved in studies focusing on the reduction of environmental impact in chemical reactions and material production (Patricia Hubbard, W. Brittain, 1998).

Safety And Hazards

The safety data sheet for 4-Dimethylsulfamoyl-benzoyl chloride indicates that it can cause burns of eyes, skin, and mucous membranes . Contact with water liberates toxic gas . It is considered hazardous by the 2012 OSHA Hazard Communication Standard .

Future Directions

The future directions for 4-Dimethylsulfamoyl-benzoyl chloride could involve its use in the synthesis of benzamide derivatives . Since benzamides are used widely in the pharmaceutical, paper, and plastic industries, and also as an intermediate product in the synthesis of therapeutic agents, new synthetic methods for this type of compounds can be of considerable importance .

properties

IUPAC Name

4-(dimethylsulfamoyl)benzoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO3S/c1-11(2)15(13,14)8-5-3-7(4-6-8)9(10)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSQVYIHTCRCCPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406082
Record name 4-Dimethylsulfamoyl-benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Dimethylsulfamoyl-benzoyl chloride

CAS RN

29171-70-8
Record name 4-Dimethylsulfamoyl-benzoyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406082
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(N,N-dimethylsulfamoyl)benzoyl chloride
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4-dimethylsulfamoylbenzoic acid (688 mg) and thionyl chloride (5 mL) was stirred at 90° C. overnight. The reaction mixture was concentrated to give 4-dimethylsulfamoylbenzoyl chloride (495 mg) as a white solid.
Quantity
688 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One

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